REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:16][CH:17]3[C:30]4[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=4[S:24][C:23]4[C:18]3=[CH:19][CH:20]=[CH:21][CH:22]=4)[NH:13]C(=O)N[C:10]2=[O:15])=[CH:5][CH:4]=1)#N.[C:31]([OH:34])(=[O:33])C.[OH-:35].[Na+]>>[NH2:13][C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:31]([OH:34])=[O:33])=[CH:8][CH:7]=1)([CH2:16][CH:17]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[S:24][C:25]2[C:30]1=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:10]([OH:15])=[O:35] |f:2.3|
|
Name
|
5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1(C(NC(N1)=O)=O)CC1C2=CC=CC=C2SC=2C=CC=CC12
|
Name
|
Example 1 ( vi )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
the resulting solid precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Type
|
CUSTOM
|
Details
|
to give an off white solid
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water, diethylether and finally methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)(CC1C2=CC=CC=C2SC=2C=CC=CC12)C1=CC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |